molecular formula C20H23N3O2 B5733313 1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B5733313
M. Wt: 337.4 g/mol
InChI Key: PBUWBAYZBDDLRU-QPJJXVBHSA-N
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Description

1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a nitrophenyl group and a phenylprop-2-enyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-fluoronitrobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, using oxidizing agents like potassium permanganate.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Various nucleophiles, bases like potassium carbonate, solvents like dimethyl sulfoxide.

Major Products:

    Reduction: Formation of 1-[(4-aminophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

    Substitution: Formation of substituted piperazines with different functional groups.

Scientific Research Applications

1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can interact with biological receptors or enzymes. The piperazine ring can also interact with neurotransmitter receptors, influencing their activity. The phenylprop-2-enyl group may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 1-methyl-4-(4-nitrophenyl)piperazine
  • 1-methyl-4-(2-nitrophenyl)piperazine
  • 1-acetyl-4-(4-nitrophenyl)piperazine

Comparison: 1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both a nitrophenyl group and a phenylprop-2-enyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the phenylprop-2-enyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-23(25)20-10-8-19(9-11-20)17-22-15-13-21(14-16-22)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUWBAYZBDDLRU-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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